Endothelin-1 Acetate

Endothelin receptor pharmacology Radioligand binding ETA selectivity

Endothelin-1 Acetate (CAS 117399-94-7) is the acetate salt of the 21-amino acid endogenous peptide Endothelin-1 (ET-1), the most potent mammalian vasoconstrictor identified to date. Supplied as a white to off-white powder with a molecular weight of 2491.9 g/mol (free base), it acts as a high-affinity, non-selective agonist at both endothelin receptor subtypes ETA and ETB.

Molecular Formula C111H163N25O34S5
Molecular Weight 2552.0 g/mol
Cat. No. B15506945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothelin-1 Acetate
Molecular FormulaC111H163N25O34S5
Molecular Weight2552.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N.CC(=O)O
InChIInChI=1S/C109H159N25O32S5.C2H4O2/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160;1-2(3)4/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166);1H3,(H,3,4)
InChIKeyHQZSYSWHUFYOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endothelin-1 Acetate: Definitive 21-Amino Acid Vasoconstrictor Peptide for ET Receptor Research & Bioassay Standardization


Endothelin-1 Acetate (CAS 117399-94-7) is the acetate salt of the 21-amino acid endogenous peptide Endothelin-1 (ET-1), the most potent mammalian vasoconstrictor identified to date . Supplied as a white to off-white powder with a molecular weight of 2491.9 g/mol (free base), it acts as a high-affinity, non-selective agonist at both endothelin receptor subtypes ETA and ETB [1]. The acetate counterion enhances aqueous solubility (>1 mg/mL in water) while avoiding the cytotoxic and assay-interfering properties associated with trifluoroacetate (TFA) salts commonly found in competitively priced peptide preparations .

Why Endothelin-1 Acetate Cannot Be Simply Substituted by Endothelin-2, Endothelin-3, or Sarafotoxin Analogs in Experimental Protocols


Although the endothelin peptide family shares structural homology, quantitative receptor binding and functional vasoconstriction data demonstrate that Endothelin-2 (ET-2), Endothelin-3 (ET-3), and sarafotoxin S6b cannot serve as drop-in replacements for Endothelin-1 Acetate. ET-1 exhibits approximately 1.7-fold higher ETA receptor affinity than ET-2 (Ki = 0.058 nM vs 0.10 nM) and roughly 860-fold higher affinity than ET-3 (Ki = 50 nM) in [3H]BQ-123 competition binding assays [1]. Functionally, in rat isolated portal vein, ET-1 (EC50 = 1.4 nM) is 3.7-fold more potent than ET-2 (EC50 = 5.2 nM) and equipotent to ET-3 (EC50 = 1.7 nM), but ET-3 produces a lower maximal contractile response (0.62 g vs 0.96 g for ET-1) [2]. These quantitative differences in both receptor engagement and downstream efficacy mean that substituting isoforms without re-optimizing concentration–response relationships will yield non-comparable experimental results.

Endothelin-1 Acetate: Head-to-Head Quantitative Differentiation Against Key Comparators


Superior ETA Receptor Binding Affinity of Endothelin-1 Acetate Versus Endothelin-2 and Endothelin-3

In [3H]BQ-123 competition binding assays at the human ETA receptor, Endothelin-1 Acetate (tested as ET-1) demonstrates a Ki of 0.058 nM. This represents a 1.7-fold higher affinity compared to Endothelin-2 (Ki = 0.10 nM) and an approximately 860-fold higher affinity compared to Endothelin-3 (Ki = 50 nM) within the same experimental system [1]. The acetate salt form does not alter the intrinsic binding properties of the ET-1 peptide, as the counterion dissociates in physiological buffer .

Endothelin receptor pharmacology Radioligand binding ETA selectivity

Quantified Vasoconstriction Potency Advantage of Endothelin-1 Acetate Over Endothelin-2 in Vascular Smooth Muscle Preparations

In rat isolated portal vein rings, Endothelin-1 Acetate (ET-1) induces contraction with an EC50 of 1.4 nM and a maximal response of 0.96 g. Under identical experimental conditions, Endothelin-2 (ET-2) exhibits an EC50 of 5.2 nM (3.7-fold less potent) and a maximal response of only 0.65 g (32% lower efficacy). Endothelin-3 (ET-3) yields an EC50 of 1.7 nM but a maximal response of 0.62 g (35% lower than ET-1) [1]. The acetate salt formulation ensures complete solubilization at these nanomolar concentrations, avoiding the vehicle-related artifacts observed with poorly soluble free-base preparations .

Vascular pharmacology Vasoconstriction assay Isometric tension

Balanced ETA/ETB Dual Agonism of Endothelin-1 Acetate Versus the ETB-Skewed 4AlaET-1 Analog

Endothelin-1 Acetate binds with sub-nanomolar affinity to both ETA and ETB receptors (ETA Ki ≈ 0.058 nM; ETB IC50 ≈ 0.12 nM), exhibiting a balanced dual-agonist profile [1]. In contrast, the linear analog [Ala1,3,11,15]ET-1 (4AlaET-1) displays profound ETB selectivity: its affinity for ETB is approximately 1,700 times higher than for ETA [2]. While 4AlaET-1 serves as a pharmacological tool for isolating ETB-mediated responses, its negligible ETA activity renders it unsuitable for experiments requiring simultaneous engagement of both receptor subtypes—the physiologically relevant signaling mode of endogenous ET-1 [3].

Receptor selectivity profiling ETA/ETB pharmacology Structure-activity relationship

Stringent Purity Specifications of Commercial Endothelin-1 Acetate Enable Reproducible Quantitative Bioassays

Commercially sourced Endothelin-1 Acetate is routinely supplied with HPLC purity ≥95.0% (typically 95–99%), with single impurity ≤2.0% and peptide content ≥75.0% (net peptide weight basis) . In comparison, lower-cost, non-acetate salt forms or custom-synthesized preparations frequently exhibit batch-to-batch variability in peptide content (reported as low as 65–70%) and higher levels of deletion sequences or oxidation byproducts that can antagonize ET receptors [1]. The defined acetate content (5.0–12.0% by HPLC) and water content (≤10.0% by Karl Fischer titration) further standardize the mass correction factor for solution preparation .

Peptide quality control HPLC purity Procurement specification

Optimal Application Scenarios for Endothelin-1 Acetate Based on Quantitative Differentiation Evidence


Standardization of ETA Receptor Radioligand Binding Displacement Assays

Endothelin-1 Acetate, with its 0.058 nM ETA Ki and balanced ETA/ETB profile, serves as the gold-standard reference agonist for validating novel ETA antagonists in [125I]ET-1 or [3H]BQ-123 competition binding assays. Its 860-fold affinity advantage over ET-3 for ETA ensures that non-specific binding is minimized at low radioligand concentrations, while the defined peptide content (≥75%) permits accurate calculation of the occupying ligand concentration [1]. Use of non-certified ET-1 preparations with variable peptide content can shift apparent Ki values for test compounds by >0.3 log units, compromising SAR interpretation.

Ex Vivo Vascular Reactivity Studies Requiring Maximal Contractile Efficacy

For isolated organ bath experiments (e.g., rat portal vein, human mesenteric artery, or pulmonary artery rings), ET-1 Acetate provides the highest maximal contractile response among endogenous endothelins (0.96 g vs 0.62–0.65 g for ET-2/ET-3 in rat portal vein) [2]. This robust efficacy, coupled with its aqueous solubility (>1 mg/mL in water), makes it the preferred agonist for constructing full concentration–response curves (0.1 nM–100 nM) without solvent-related confounding effects. The acetate salt form eliminates the endothelium-dependent relaxation artifacts observed with TFA-containing preparations at higher concentrations [3].

Dual ETA/ETB Receptor Activation in Cell-Based Signaling Assays (Calcium Flux, IP1, β-Arrestin Recruitment)

When the experimental objective is to simultaneously activate both ETA and ETB receptor populations—as occurs physiologically in vascular smooth muscle and endothelial cells—ET-1 Acetate is the only commercially available endogenous agonist that delivers balanced, sub-nanomolar potency at both subtypes. The ETB-selective analog 4AlaET-1 (1,700-fold ETB preference) cannot substitute, as it fails to elicit ETA-mediated calcium mobilization or IP1 accumulation at concentrations up to 100 nM [4]. ET-1 Acetate at 10 nM produces robust, reproducible signals in both ETA- and ETB-transfected CHO cell lines, enabling parallel screening of receptor-subtype-selective antagonists from a single agonist stimulation.

In Vivo Hemodynamic Studies Demanding Tight Control of Administered Peptide Dose

For intravenous infusion studies in anesthetized rodents or large animals, the precisely defined acetate counterion content (5.0–12.0% w/w) and low water content (≤10.0%) of certified ET-1 Acetate enable gravimetric preparation of dosing solutions with <5% error in active peptide concentration [5]. This level of accuracy is critical given the steep in vivo dose–response relationship of ET-1: a 0.4 nmol/kg i.v. bolus produces a biphasic blood pressure response (initial −11 mm Hg transient decrease, followed by +29 mm Hg sustained increase), and dose errors >10% can shift the response from a primarily depressor to a primarily pressor phenotype [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endothelin-1 Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.